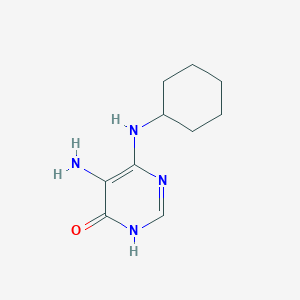

5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one

Description

5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a cyclohexylamino substituent at position 6 and an amino group at position 3. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group.

Properties

IUPAC Name |

5-amino-4-(cyclohexylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c11-8-9(12-6-13-10(8)15)14-7-4-2-1-3-5-7/h6-7H,1-5,11H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQINOJZUUKHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C(=O)NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492183 | |

| Record name | 5-Amino-6-(cyclohexylamino)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61667-18-3 | |

| Record name | 5-Amino-6-(cyclohexylamino)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61667-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-(cyclohexylamino)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one typically involves the reaction of cyclohexylamine with a suitable pyrimidinone precursor under specific reaction conditions. One common synthetic route is the condensation reaction between cyclohexylamine and a pyrimidinone derivative in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction scale, desired purity, and cost efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted pyrimidinones.

Scientific Research Applications

Antiparasitic Activity

Research has indicated that derivatives of pyrimidine compounds, including 5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one, can act as inhibitors of enzymes associated with parasitic infections. A study focused on the enzyme pteridine reductase 1 (PTR1) from Trypanosoma brucei, which causes Human African trypanosomiasis. The study identified that certain substituted pyrimidines can inhibit PTR1 effectively, showcasing their potential as antiparasitic agents .

Case Study:

In a structure-based design approach, several pyrimidine analogs were synthesized and screened for their ability to inhibit PTR1. Compounds with hydrophobic substituents exhibited significant activity against T. brucei in vitro and were further evaluated for in vivo efficacy. This suggests that this compound could be a candidate for further development in antiparasitic therapies .

Antitumor Properties

The compound has also been investigated for its anticancer properties. Novel alloxazine analogues, which include pyrimidine structures similar to this compound, have shown enhanced selectivity for tumor cells in various studies. These compounds were designed to target specific pathways involved in tumor growth and proliferation .

Case Study:

A series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that some derivatives exhibited potent antitumor activity, leading to the hypothesis that similar modifications to this compound could enhance its therapeutic profile against cancer cells .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. For example, starting materials like guanidine derivatives can be reacted with suitable electrophiles to form the desired pyrimidine structure.

Synthesis Example:

A common synthetic route involves the reaction of guanidine hydrochloride with diethyl malonate followed by chlorination to yield key intermediates that can be further modified to obtain this compound .

Structure-Activity Relationships

The activity of pyrimidine derivatives is often influenced by the nature of substituents on the pyrimidine ring. Studies have shown that introducing hydrophobic groups enhances enzyme binding affinity and biological activity.

Key Findings:

- Hydrophobic substituents increase inhibitory activity against PTR1.

- Variations in the amino group at position 6 significantly affect the compound's solubility and permeability across biological membranes, impacting its overall efficacy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological or pharmacological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The following table highlights structural analogs of 5-amino-6-(cyclohexylamino)pyrimidin-4(3H)-one, emphasizing substituent differences and their biochemical roles:

Functional and Biochemical Insights

(b) Enzymatic Interactions

The enzyme EC 1.1.1.302 (2,5-diamino-6-(ribosylamino)pyrimidin-4(3H)-one reductase) catalyzes the reduction of ribitylamino derivatives, emphasizing the importance of the ribityl group in redox reactions . Substitution with cyclohexylamino may alter binding affinity or catalytic efficiency due to steric and electronic differences.

Research Findings and Implications

Structural-Activity Relationships (SAR)

- Ribityl vs. Cyclohexyl Groups : The ribityl chain in riboflavin intermediates is essential for enzyme recognition and solubility. Cyclohexyl substitutions may improve membrane permeability but reduce compatibility with conserved enzymatic active sites .

- Amino Group Positioning: The 5-amino group is conserved across analogs, suggesting its role in hydrogen bonding or aromatic stabilization. Modifications here (e.g., nitro or methyl groups) could disrupt these interactions .

Biological Activity

5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one, a compound with significant biological potential, has drawn attention in medicinal chemistry for its diverse pharmacological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, case reports, and research data.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 61667-18-3

- IUPAC Name : this compound

The compound features a pyrimidine ring substituted with an amino group and a cyclohexylamino group, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. Studies have shown that derivatives of pyrimidine compounds often demonstrate activity against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound has been tested against several bacterial strains, showing effective inhibition with MIC values comparable to known antibiotics. For instance, it exhibited significant activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has been found to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases associated with cell proliferation.

Case Study: In Vitro Analysis

In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Enzyme Inhibition

Research has highlighted the role of this compound as an inhibitor of key enzymes involved in various biological processes. For example:

- Phosphodiesterase Inhibition : The compound has been studied for its ability to inhibit phosphodiesterase enzymes, which play a critical role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), influencing various physiological responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexyl group or the amino substituents can significantly alter the compound's efficacy and selectivity.

Data Table: SAR Insights

| Modification | Biological Activity | Notes |

|---|---|---|

| Cyclohexyl Group | Enhanced activity against bacteria | Lipophilic nature increases membrane permeability |

| Amino Substituents | Variable effects on enzyme inhibition | Electron-donating groups enhance potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.